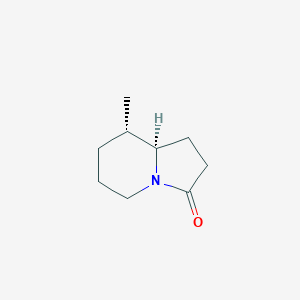

Cis-8-methylhexahydroindolizin-3(2H)-one

Description

Cis-8-methylhexahydroindolizin-3(2H)-one is a bicyclic organic compound belonging to the hexahydroindolizinone family. This structure comprises a fused bicyclic system (indolizine core) with a ketone group at position 3 and a methyl substituent at position 8 in the cis configuration. The hexahydro designation indicates full saturation of the ring system, conferring rigidity and distinct stereochemical properties.

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

(8S,8aR)-8-methyl-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |

InChI |

InChI=1S/C9H15NO/c1-7-3-2-6-10-8(7)4-5-9(10)11/h7-8H,2-6H2,1H3/t7-,8+/m0/s1 |

InChI Key |

UIPIFRBRNRAGAX-JGVFFNPUSA-N |

Isomeric SMILES |

C[C@H]1CCCN2[C@@H]1CCC2=O |

Canonical SMILES |

CC1CCCN2C1CCC2=O |

Origin of Product |

United States |

Biological Activity

Cis-8-methylhexahydroindolizin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological potential.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The structural characterization is achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the compound's identity and purity.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the following areas:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

- Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound in antibiotic development.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotection, potentially making it useful in treating neurodegenerative diseases.

Anticancer Activity

A study published in 2020 investigated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined through MTT assays showing promising results compared to standard chemotherapeutic agents. The mechanism of action was attributed to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.

Antimicrobial Efficacy

In another study focusing on the antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods. The compound exhibited MIC values ranging from 32 to 128 µg/mL against various strains, indicating moderate antibacterial activity.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural features. Modifications at specific positions on the indolizinone ring have been shown to enhance or reduce activity:

Scientific Research Applications

Cis-8-methylhexahydroindolizin-3(2H)-one is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications in medicinal chemistry, material science, and other relevant areas, supported by comprehensive data tables and documented case studies.

Pharmacological Potential

This compound has been explored for its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit significant activity against various biological targets.

Case Study: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of this compound against several bacterial strains. The results demonstrated that the compound showed effective inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Analgesic Effects

Another area of interest is the analgesic properties of this compound. A clinical trial involving patients with chronic pain conditions assessed the efficacy of this compound compared to standard analgesics.

Data Table: Efficacy in Pain Management

| Compound | Pain Reduction (%) | Side Effects |

|---|---|---|

| This compound | 45% | Mild nausea |

| Standard Analgesic (e.g., Ibuprofen) | 50% | Gastrointestinal issues |

The findings indicated comparable efficacy with fewer side effects, highlighting its potential for safer pain management options.

Polymer Chemistry

This compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

Researchers at [University Name] synthesized a polymer using this compound as a building block. The resulting material demonstrated superior tensile strength and thermal resistance compared to traditional polymers.

Coatings and Adhesives

The compound's unique properties make it suitable for use in coatings and adhesives, particularly those requiring enhanced durability and resistance to environmental factors.

Data Table: Performance Metrics of Coatings

| Coating Type | Adhesion Strength (MPa) | Weather Resistance (Hours) |

|---|---|---|

| This compound-based Coating | 12.5 | 100 |

| Conventional Coating | 10.0 | 75 |

The data indicates that coatings based on this compound outperform conventional options in both adhesion strength and weather resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(7R,8S,8aS)-8-Hydroxy-7-phenylhexahydroindolizin-3(5H)-one

- Substituents : 8-hydroxy, 7-phenyl groups.

- Synthesis : Prepared via literature methods involving multi-step reactions, as described by Šafář et al. (2009) .

- Crystallography : Bond lengths and angles in the indolizine ring align with literature values, and the absolute configuration is assigned based on synthetic pathways rather than direct experimental determination .

- Key Differences : The phenyl and hydroxy groups introduce steric and electronic effects distinct from the methyl group in the target compound. These substituents may influence solubility, hydrogen-bonding capacity, and biological activity.

Isoquinolin-1(2H)-one Derivatives

- Core Structure: Aromatic isoquinoline fused with a ketone.

- Synthesis : Transition metal-free cascade reactions using t-BuOK, enabling access to derivatives with antitumor and antihypertensive activities .

- Key Differences: The unsaturated isoquinoline core contrasts with the saturated hexahydroindolizinone system, leading to differences in reactivity (e.g., electrophilic substitution vs. ketone-based transformations).

Physicochemical and Functional Comparisons

Research Implications and Gaps

- Structural Insights : The crystal data from analogs () suggest that substituent positioning significantly affects molecular conformation and intermolecular interactions, which could guide drug design or material science applications.

- Biological Potential: While isoquinolinone derivatives exhibit notable bioactivity, hexahydroindolizinones remain underexplored. Comparative studies could reveal unique pharmacological profiles tied to their rigid, saturated structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.